8,9-Dimethoxy-5-methyl-2,4-dinitrophenanthridin-6(5H)-one
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Overview
Description
8,9-Dimethoxy-5-methyl-2,4-dinitrophenanthridin-6(5H)-one is a synthetic organic compound belonging to the phenanthridinone family. Compounds in this family are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethoxy-5-methyl-2,4-dinitrophenanthridin-6(5H)-one typically involves multi-step organic reactions. The starting materials are often substituted phenanthridinones, which undergo nitration, methylation, and methoxylation under controlled conditions. Common reagents include nitric acid for nitration, methyl iodide for methylation, and sodium methoxide for methoxylation.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized for yield and purity, and the final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-5-methyl-2,4-dinitrophenanthridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield corresponding amines, while oxidation might produce quinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8,9-Dimethoxy-5-methyl-2,4-dinitrophenanthridin-6(5H)-one involves interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phenanthridinone: The parent compound with similar structural features.
9-Methoxyphenanthridinone: A derivative with a single methoxy group.
2,4-Dinitrophenanthridinone: A derivative with nitro groups at different positions.
Uniqueness
8,9-Dimethoxy-5-methyl-2,4-dinitrophenanthridin-6(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and nitro groups can lead to distinct properties compared to other phenanthridinone derivatives.
Properties
CAS No. |
917877-19-1 |
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Molecular Formula |
C16H13N3O7 |
Molecular Weight |
359.29 g/mol |
IUPAC Name |
8,9-dimethoxy-5-methyl-2,4-dinitrophenanthridin-6-one |
InChI |
InChI=1S/C16H13N3O7/c1-17-15-10(4-8(18(21)22)5-12(15)19(23)24)9-6-13(25-2)14(26-3)7-11(9)16(17)20/h4-7H,1-3H3 |
InChI Key |
ZPXVHRWMIGDDHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C3=CC(=C(C=C3C1=O)OC)OC |
Origin of Product |
United States |
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